molecular formula C11H18O6 B8391998 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No. B8391998
M. Wt: 246.26 g/mol
InChI Key: YNHUTZSDIKVVOT-UHFFFAOYSA-N
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Patent
US07365091B2

Procedure details

To the tri-ester of example 21 (38 g, 0.14 mol) in ethanol (456 mL) was added 77.6 mL of a 10% aqueous solution of potassium hydroxide. The resulting mixture was refluxed for 3 hours. The isolated product was purified by flash chromatography (SiO2, 90% dichloromethane-10% methanol) to afford 20.68 g (60.6% yield) of the title compound: 1H NMR (CDCl3, 400 MHz) 4.16 (q, 2H), 3.72 (t, 1H), 2.80 (d, 2H), 1.35 (s, 9H), 1.20 (t, 3H); 13C NMR (CDCl3, 400 MHz) 170.0, 168.9, 81.6, 62.4, 47.7, 34.5, 28.2, 14.5.
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
456 mL
Type
solvent
Reaction Step One
Yield
60.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:14]([O:16]CC)=[O:15])[CH2:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH3:2].[OH-].[K+]>C(O)C>[C:10]([O:9][C:7](=[O:8])[CH2:6][CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:19])[C:14]([OH:16])=[O:15])([CH3:13])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)OC(C)(C)C)C(=O)OCC)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
456 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The isolated product was purified by flash chromatography (SiO2, 90% dichloromethane-10% methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(C(=O)O)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.68 g
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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